3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole
Description
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-[(4-fluorophenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNS/c1-17-7-8-18(2)20(13-17)16-27-24-15-26(23-6-4-3-5-22(23)24)14-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBHUJUMCMOQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole is a derivative of indole known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several organic reactions:
- Formation of the Indole Core : The indole structure can be synthesized using the Fischer indole synthesis method.
- Introduction of the 2,5-Dimethylbenzyl Group : This is usually achieved through Friedel-Crafts alkylation using 2,5-dimethylbenzyl chloride.
- Attachment of the 4-Fluorobenzylthio Group : This final step involves nucleophilic substitution with 4-fluorobenzylthiol in the presence of a base like sodium hydride.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and MRSA . The minimum inhibitory concentrations (MICs) for these compounds suggest a promising avenue for developing new antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Similar Indole Derivative | 10 | Antibacterial |
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that certain structural modifications in indoles can enhance their ability to modulate inflammatory pathways. For instance, it has been observed that the introduction of lipophilic groups can significantly affect the anti-inflammatory efficacy of these compounds .
Cytotoxicity and Cell Viability
In vitro assessments have shown that some indole derivatives can induce cytotoxic effects in cancer cell lines. The IC50 values for these compounds vary widely based on their structural features. For example, certain analogs have demonstrated IC50 values as low as 6.5 µM, indicating potent cytotoxicity against specific cancer cell types .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Related Indole Derivative | 6.5 | Cancer Cell Line |
The biological activity of this compound likely involves interaction with specific molecular targets within cells. The compound may modulate enzyme activity or receptor binding due to its structural features, particularly the fluorobenzylthio group which may enhance binding affinity to target proteins .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- A study on related indole derivatives highlighted their potential as inhibitors of key enzymes involved in inflammation and microbial resistance.
- Another research effort focused on the cytotoxicity profiles of various indoles against different cancer cell lines, emphasizing structure-activity relationships that could guide future drug development .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the indole family, characterized by its heterocyclic aromatic structure. The synthesis typically involves multi-step organic reactions:
- Formation of the Indole Core : The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
- Introduction of the 2,5-Dimethylbenzyl Group : This step is generally achieved via Friedel-Crafts alkylation with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
- Attachment of the 4-Fluorobenzylthio Group : The final step involves nucleophilic substitution where the indole derivative reacts with 4-fluorobenzylthiol in the presence of a base such as sodium hydride.
The biological activity of 3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole is attributed to its unique structural features:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, potentially offering therapeutic benefits in oncology.
- Receptor Modulation : The structure allows for binding to receptors that mediate cellular signaling pathways, indicating potential applications in treating various diseases.
- Antioxidant Activity : The indole moiety may confer antioxidant properties, helping to reduce oxidative stress and protect cells from damage.
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
- Anti-Cancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of indole compounds exhibit significant anti-cancer activities by targeting specific pathways involved in tumor growth. The presence of the fluorobenzylthio group may enhance binding affinity to molecular targets involved in cancer progression .
- Antiviral Properties : Research has indicated that compounds similar to this compound exhibit antiviral activity against HIV-1 by inhibiting virus-induced cytopathogenicity in cultured cells . This suggests potential applications in developing antiviral therapies.
- Neuroprotective Effects : Another study explored the neuroprotective properties of related indole derivatives against oxidative stress-induced neuronal damage. The findings indicated improved biochemical markers associated with neuronal health when treated with these compounds .
Comparison with Similar Compounds
Structural Analogues in the Arylthioindole Class
Key structural analogs and their differences are summarized below:
Notes:
- Tubulin Binding : The 3,4,5-trimethoxyphenyl (TMP) group in analogs like 6-methoxy-3-((TMP)thio)-1H-indole enhances colchicine-site binding via hydrophobic and π-stacking interactions . The target compound’s 2,5-dimethylbenzylthio group may reduce tubulin affinity due to fewer methoxy groups but could improve metabolic stability.
- Substituent Effects : The 4-fluorobenzyl group at position 1 in the target compound introduces steric bulk and electronic effects absent in most analogs. Fluorine’s electronegativity may polarize the indole ring, altering solubility or target selectivity.
- Resistance Profiles : Analogs with TMPthio groups show efficacy against P-glycoprotein-overexpressing cells (e.g., NCI/ADR-RES) . The dimethyl and fluorobenzyl groups in the target compound may modulate P-glycoprotein interactions, though experimental data are lacking.
Pharmacological and Mechanistic Differences
Anticancer Activity
- Potency: TMPthio-containing analogs (e.g., 6,7-dichloro-3-((TMP)thio)-1H-indole) exhibit IC50 values in the low nanomolar range against HeLa and multidrug-resistant cells . The target compound’s activity is uncharacterized but likely lower due to the absence of TMP’s optimized binding motif.
- Cell Cycle Effects : Analogs arrest >80% of HeLa cells in G2/M at 20–50 nM . The fluorobenzyl group’s influence on cell cycle dynamics remains speculative but could alter kinetics due to differential microtubule stabilization.
Hedgehog Pathway Inhibition
TMPthio derivatives block Hedgehog signaling in NIH3T3 Shh-Light II cells (IC50: 38–72 nM) . The target compound’s dimethylbenzylthio group may reduce Hedgehog inhibition efficacy, as trimethoxy groups are critical for binding to Smoothened receptors.
Antioxidant Activity
While structurally distinct, the 5-fluoro-3-(triazol-ethyl)-1H-indole analog demonstrates radical-scavenging properties in ischemia models . The target compound lacks antioxidant moieties (e.g., triazoles), suggesting divergent therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
